4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Overview
Description
“4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile” is a compound of interest in various scientific fields due to its unique chemical structure. The compound belongs to the imidazole carbonitriles, which are known for their wide range of applications in chemical synthesis, material science, and as intermediates in pharmaceuticals.
Synthesis Analysis
The synthesis of imidazole carbonitriles, similar to “4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile,” often involves cine-substitution reactions or direct functionalization of existing imidazole rings. For instance, Suwiński and Świerczek (1998) described the synthesis of nitro-imidazole carbonitriles through the treatment of dinitroimidazoles with potassium cyanide in aqueous methanol solution, which may offer insights into similar synthetic pathways for the compound of interest (Suwiński & Świerczek, 1998).
Molecular Structure Analysis
Molecular structure elucidation is fundamental to understanding the chemical behavior of compounds. Özbey et al. (2004) reported on the crystal structure elucidation of a benzimidazole derivative, highlighting the importance of X-ray crystallography in confirming molecular structures and identifying intramolecular interactions (Özbey et al., 2004).
Chemical Reactions and Properties
Imidazole carbonitriles participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, influenced by their functional groups. Shealy and O'dell (1975) prepared triazene derivatives from diazoimidazole carbonitriles, illustrating the reactivity of the imidazole ring and the influence of substituents on its chemical properties (Shealy & O'dell, 1975).
Scientific Research Applications
Crystal Packing and Weak Intermolecular Interactions : Research by Kubicki (2004) explored the crystal packing in closely related imidazole derivatives, highlighting the role of weak intermolecular interactions like dipole-dipole and halogen bonds. This study contributes to understanding the structural properties of similar compounds (Kubicki, 2004).
Synthesis and Analysis of Derivatives : Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives and analyzed their crystal structures. This research provides insights into the synthesis and structure of complex organic compounds (Swamy et al., 2020).
Innovative Synthesis Techniques : Suwiński and Świerczek (1998) described the first synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives, demonstrating new techniques in chemical synthesis (Suwiński & Świerczek, 1998).
Drug-like Properties and Molecular Docking : Research by Bassyouni et al. (2012) focused on synthesizing new derivatives and evaluating their antioxidant and antimicrobial activities. This research is significant for pharmaceutical applications (Bassyouni et al., 2012).
Microbial Metabolism and Environmental Studies : A study by Lee et al. (2016) investigated the metabolism of related compounds by soil fungi, providing insights into environmental and biological processes (Lee et al., 2016).
Catalysis and Synthetic Applications : Khazaei et al. (2021) discussed the use of a novel catalyst for preparing 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the role of these compounds in catalytic processes (Khazaei et al., 2021).
Molecular Docking Studies for Antimicrobial Agents : Sharma et al. (2018) synthesized specific imidazole derivatives and used molecular docking studies to understand their potential as antimicrobial agents (Sharma et al., 2018).
properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-4-8(5-3-7)10-11(12)15-9(6-13)14-10/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLIZUWPYRQFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869646 | |
Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |
CAS RN |
120118-14-1 | |
Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120118-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120118141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8BF21M04D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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